5-bromo-1H-pyrrole-2-carboxamide
Overview
Description
5-bromo-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound that features a bromine atom attached to the pyrrole ring. Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromine atom in the 5-position of the pyrrole ring can significantly influence the compound’s reactivity and properties.
Mechanism of Action
Target of Action
It is known that carboxamide moieties in similar compounds, such as indole derivatives, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of the carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity . This suggests that 5-bromo-1H-pyrrole-2-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of various enzymes and proteins, suggesting that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid, and it is slightly soluble (36 g/L at 25 ºC), which may impact its bioavailability .
Result of Action
Similar compounds with carboxamide moieties have been found to inhibit the activity of various enzymes and proteins , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may impact its stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with multiple receptors and enzymes
Cellular Effects
Other indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . It is possible that 5-bromo-1H-pyrrole-2-carboxamide may have similar effects on cells, but this needs to be confirmed through experimental studies.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, potentially influencing gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-pyrrole-2-carboxamide typically involves the bromination of 1H-pyrrole-2-carboxamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1H-pyrrole-2-carboxamide can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of 5-substituted pyrrole-2-carboxamides.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of 5-bromo-1H-pyrrole-2-amine.
Scientific Research Applications
Chemistry: 5-bromo-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, pyrrole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The bromine atom can enhance the compound’s binding affinity to biological targets.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
5-bromo-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-bromo-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of a carboxamide.
4,5-dibromo-1H-pyrrole-2-carboxamide: Contains an additional bromine atom at the 4-position.
Uniqueness: 5-bromo-1H-pyrrole-2-carboxamide is unique due to the presence of the carboxamide group, which can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIXLJBQZTUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439564 | |
Record name | 5-bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-94-1 | |
Record name | 5-bromo-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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